molecular formula C19H16BrN3O5 B12013317 Ethyl 2-(3-(2-(5-bromo-2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate CAS No. 624726-31-4

Ethyl 2-(3-(2-(5-bromo-2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate

Cat. No.: B12013317
CAS No.: 624726-31-4
M. Wt: 446.3 g/mol
InChI Key: CXPYWCLVTZTELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SALOR-INT L365459-1EA is a chemical compound with the molecular formula C10H15N. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of SALOR-INT L365459-1EA typically involves the addition reaction of benzylamine. The specific method includes reacting benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain SALOR-INT L365459-1EA . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

SALOR-INT L365459-1EA undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

SALOR-INT L365459-1EA has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of SALOR-INT L365459-1EA involves its interaction with specific molecular targets and pathways. For instance, in its role as a local anesthetic, it likely interacts with sodium channels in nerve cells, inhibiting the transmission of pain signals. In its role as a nasal mucosal vasoconstrictor, it may interact with adrenergic receptors, causing the constriction of blood vessels and reducing nasal congestion .

Comparison with Similar Compounds

SALOR-INT L365459-1EA can be compared with other similar compounds such as 4-isopropylbenzylamine and benzylamine. While these compounds share some structural similarities, SALOR-INT L365459-1EA is unique in its specific applications and reaction conditions. For example, 4-isopropylbenzylamine is commonly used as an intermediate in organic synthesis, but it does not have the same range of applications in medicine and industry as SALOR-INT L365459-1EA .

Properties

CAS No.

624726-31-4

Molecular Formula

C19H16BrN3O5

Molecular Weight

446.3 g/mol

IUPAC Name

ethyl 2-[3-[(5-bromo-2-hydroxybenzoyl)diazenyl]-2-hydroxyindol-1-yl]acetate

InChI

InChI=1S/C19H16BrN3O5/c1-2-28-16(25)10-23-14-6-4-3-5-12(14)17(19(23)27)21-22-18(26)13-9-11(20)7-8-15(13)24/h3-9,24,27H,2,10H2,1H3

InChI Key

CXPYWCLVTZTELU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.